trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl
Overview
Description
Trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride: is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Utilized in the development of biochemical assays.
- Acts as a precursor for the synthesis of biologically active compounds .
Medicine:
- Investigated for potential therapeutic applications.
- Used in drug discovery and development processes .
Industry:
- Applied in the production of fine chemicals and pharmaceuticals.
- Used in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Isopropylpyrrolidine-3-carboxylic acid: Lacks the ester group.
3-Carboxy-4-isopropylpyrrolidine: Different positional isomer.
Methyl 4-isopropylpyrrolidine-3-carboxylate: Similar structure but without the hydrochloride salt.
Uniqueness: Trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Biological Activity
Trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride (CAS No. 1212199-03-5) is a chiral compound with significant implications in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula: C9H17NO2
- Molecular Weight: 171.24 g/mol
- CAS Number: 1212199-03-5
The biological activity of trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester HCl is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Key Mechanisms:
- Enzyme Interaction: The compound has been shown to influence enzyme kinetics, particularly in metabolic pathways related to neurological functions.
- Receptor Modulation: It may act as a ligand for certain receptors, affecting signaling pathways associated with neurotransmission.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Neuroprotective Effects
Studies have highlighted its potential neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems suggests a role in enhancing cognitive function and reducing neuroinflammation.
Antioxidant Activity
The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress, a contributing factor in many chronic diseases. This activity is crucial in developing therapeutic agents aimed at mitigating cellular damage.
Applications in Research
This compound is utilized in various research domains:
- Pharmaceutical Development: It serves as an intermediate in synthesizing drugs targeting neurological disorders.
- Organic Synthesis: The compound is employed to create complex molecules and explore new chemical pathways.
- Chiral Catalyst Research: Its chiral properties are valuable in asymmetric synthesis studies.
- Biochemical Applications: It is used in assays to study enzyme interactions and metabolic pathways.
Case Studies
-
Neuroprotective Study:
- A study evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and enhanced cell viability compared to control groups.
-
Enzyme Kinetics:
- Research involving the compound's interaction with specific enzymes revealed altered kinetic parameters, suggesting potential applications in drug design targeting metabolic enzymes involved in neurological pathways.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
4-Isopropylpyrrolidine-3-carboxylic acid | Moderate neuroprotective effects | Lacks methyl ester functionality |
Methyl 4-isopropylpyrrolidine-3-carboxylate | Limited application in pharmaceutical synthesis | Less potent than the hydrochloride form |
4-Isopropylpyrrolidine-3-carboxylic acid ethyl ester | Similar but less effective in enzyme interaction | Ethyl group alters lipophilicity |
Properties
IUPAC Name |
methyl (3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6(2)7-4-10-5-8(7)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H/t7-,8+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXMLBMOIIGANC-WLYNEOFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCC1C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNC[C@@H]1C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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